2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H21N3O4S and its molecular weight is 447.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacology and Pharmacokinetics
Preclinical Pharmacology and Pharmacokinetics
A study characterized the pharmacodynamic and pharmacokinetic properties of CERC‐301, an N‐methyl‐D‐aspartate (NMDA) receptor antagonist, to guide dose selection in clinical trials for major depressive disorder. This research demonstrates the importance of understanding a compound's binding affinity, efficacy, and safety profile through preclinical studies, which can be relevant for the development of novel compounds for therapeutic applications (Garner et al., 2015).
Toxicity and Safety
Seizures and Systemic Inflammatory Response
The case of seizures and systemic inflammatory response associated with 2C drugs highlights the need for toxicity studies and understanding the adverse effects of chemical compounds. Such research can inform safety guidelines and regulatory measures for the use of novel compounds in both clinical and non-clinical settings (Thornton et al., 2017).
Environmental and Public Health
Exposure to Chemicals in Children
A study on the exposure of Japanese children to pyrethroid metabolites through urine biomonitoring emphasizes the significance of environmental health research. Investigating how various compounds are metabolized and their presence in biological samples can provide critical information on human exposure levels and potential health risks, which is applicable to a wide range of chemicals including novel compounds (Ueyama et al., 2022).
Diagnostic and Therapeutic Applications
Radiation Dosimetry and Biodistribution
Research on the biodistribution and radiation dosimetry of 11C-PBR28, a PET radioligand, in monkeys and humans for imaging inflammation demonstrates the use of chemical compounds in diagnostic applications. Such studies are crucial for the development of diagnostic tools and therapeutic interventions, offering a framework for how novel compounds could be evaluated for similar purposes (Brown et al., 2007).
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-3-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-14-19(15(2)31-26-14)13-32-24-25-21-18-9-4-5-10-20(18)30-22(21)23(28)27(24)12-16-7-6-8-17(11-16)29-3/h4-11H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCOWDOFXZPIRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.